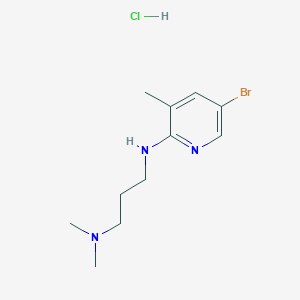

N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride

CAS No.: 1220017-52-6

Cat. No.: VC2836249

Molecular Formula: C11H19BrClN3

Molecular Weight: 308.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220017-52-6 |

|---|---|

| Molecular Formula | C11H19BrClN3 |

| Molecular Weight | 308.64 g/mol |

| IUPAC Name | N-(5-bromo-3-methylpyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride |

| Standard InChI | InChI=1S/C11H18BrN3.ClH/c1-9-7-10(12)8-14-11(9)13-5-4-6-15(2)3;/h7-8H,4-6H2,1-3H3,(H,13,14);1H |

| Standard InChI Key | RYGSEKDZYCZBMC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1NCCCN(C)C)Br.Cl |

| Canonical SMILES | CC1=CC(=CN=C1NCCCN(C)C)Br.Cl |

Introduction

Chemical Identity and Structure

N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride belongs to the class of substituted pyridines with an amine functional group. The compound's structure consists of a 5-bromo-3-methyl-2-pyridinyl group attached to a nitrogen atom, which connects to a three-carbon propane chain terminating with a dimethylamine group. The molecule exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to its free base form.

Table 1 presents the key chemical identifiers and properties of this compound:

| Property | Value |

|---|---|

| Chemical Name | N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride |

| IUPAC Name | N-(5-bromo-3-methylpyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride |

| Synonyms | 1,3-Propanediamine, N3-(5-bromo-3-methyl-2-pyridinyl)-N1,N1-dimethyl-, hydrochloride (1:1) |

| CAS Registry Number | 1220017-52-6 |

| Molecular Formula | C11H19BrClN3 |

| Molar Mass | 308.65 g/mol |

| Hazard Class | IRRITANT |

The chemical structure can be divided into four main components:

-

A substituted pyridine ring with bromine at position 5 and a methyl group at position 3

-

A propane-1,3-diamine linker

-

A dimethylamine terminal group

Physical and Chemical Properties

The physical and chemical properties of N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride influence its behavior in various applications and experimental conditions. Although comprehensive physical property data is limited in the available sources, certain properties can be inferred based on its structure and chemical composition.

Table 2 summarizes the available physical and chemical properties:

| Physical Property | Description |

|---|---|

| Physical State | Not specifically stated in available sources; likely a solid at room temperature based on similar compounds |

| Appearance | Not specifically documented |

| Solubility | As a hydrochloride salt, expected to have increased solubility in polar solvents such as water and alcohols |

| Stability | Stable under recommended storage conditions; store in a cool, dry place |

| Reactivity | Incompatible with strong oxidizing agents |

The hydrochloride salt form typically improves water solubility compared to the free base, which can be advantageous for various applications including chemical synthesis and potential biological testing. The presence of the bromine atom and the methyl group on the pyridine ring affects the compound's lipophilicity and electronic properties, while the dimethylamine group contributes to its basicity .

| Hazard Category | Classification |

|---|---|

| Hazard Class | IRRITANT |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory System) |

Precautionary Measures

Based on the safety data sheet information, the following precautionary measures are recommended:

-

Avoid breathing dust/fume/gas/mist/vapors/spray

-

Wash skin thoroughly after handling

-

Use only outdoors or in a well-ventilated area

-

Wear protective gloves/protective clothing/eye protection/face protection

-

IF ON SKIN: Wash with plenty of soap and water

-

IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

-

Call a poison center or doctor if you feel unwell

-

If skin irritation occurs: Get medical advice/attention

Structure-Activity Relationships and Related Compounds

Several compounds with structural similarity to N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride have been investigated for their biological activities. Examining these relationships provides insight into how specific structural features influence activity and properties.

Structurally Related Compounds

A closely related compound identified in the search results is N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride (CAS: 1219964-22-3), which differs only in the position of the methyl group on the pyridine ring (position 4 instead of position 3). This compound shares the same molecular formula (C11H19BrClN3) and molar mass (308.65 g/mol) as our target compound .

Key Structure-Activity Relationship Findings

Research on related compounds suggests that the following structural features may influence activity and properties:

Improved Derivatives

In a structure-activity relationship study cited in the search results, researchers found that replacing multiple bromine atoms with either a chlorine atom or a trifluoromethyl group resulted in compounds with improved drug-like properties while maintaining potency against trypanosomal targets. For example, compounds with a chlorine at C-3 or a trifluoromethyl group at the same position demonstrated comparable or improved activity compared to more heavily brominated analogues, while having more favorable molecular weight and logP values .

| Supplier | Catalog/Reference Number | Status/Information |

|---|---|---|

| AK Scientific | 1431DN | Available at 95% purity |

| CYMIT QUÍMICA, S.L. | 3D-VYB01752 | Discontinued |

| Sinfoo Biotech | A156368 | Listed in catalog |

| VWR | Not specified | Information unavailable |

| Thermo Scientific Chemicals | TS131612 | Listed in catalog |

The compound is primarily marketed for research and development use only, specifically for use by, or directly under the supervision of, a technically qualified individual .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume